N-(2-morpholin-4-ylethyl)-N'-(1,3-thiazol-2-yl)oxamide
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Description
N-(2-morpholin-4-ylethyl)-N'-(1,3-thiazol-2-yl)oxamide is a useful research compound. Its molecular formula is C11H16N4O3S and its molecular weight is 284.33. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N’-[2-(Morpholin-4-yl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide is the sigma-1 receptor . This receptor is involved in nociception through its chaperone activity .
Mode of Action
This compound acts as an antagonist at the sigma-1 receptor . It has been shown that agonists to these receptors promote related sensitisation and pain hypersensitisation . Therefore, the use of antagonists for sigma-1 receptors, such as this compound, can potentially alleviate pain .
Biochemical Pathways
The sigma-1 receptor system is involved in various biochemical pathways related to pain perception and response . By acting as an antagonist at these receptors, this compound can potentially disrupt these pathways and alleviate pain .
Pharmacokinetics
It’s important to note that the compound’s efficacy and potency were compared with reference drugs in a study .
Result of Action
The compound showed a dose-dependent anti-allodynic effect in neuropathic pain . It was found to have similar efficacy to the effects obtained with morphine and the sigma-1 antagonist BD-1063 .
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-N'-(1,3-thiazol-2-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O3S/c16-9(10(17)14-11-13-2-8-19-11)12-1-3-15-4-6-18-7-5-15/h2,8H,1,3-7H2,(H,12,16)(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRQHTQRLGEZGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.